4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include alcohols or ketones, depending on the specific reaction conditions.
Reduction: Products typically include alkanes or alcohols.
Scientific Research Applications
4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby modifying their function. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
- 4-(Methyl)-6-(trifluoromethyl)pyrimidine
- 4-(Bromomethyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct reactivity and stability characteristics, making it particularly valuable in synthetic chemistry and pharmaceutical research. The bromomethyl group provides a versatile handle for further functionalization, while the trifluoromethyl group enhances the compound’s overall stability and lipophilicity.
Properties
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-2-4-1-5(6(8,9)10)12-3-11-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNJMIIVDACRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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